2-[(2-Ethoxyphenyl)amino]-6-methylpyrimidin-4-ol
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Overview
Description
2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of an ethoxyphenyl group attached to an amino group, which is further connected to a dihydropyrimidinone core. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxyphenylamine and methyl acetoacetate.
Condensation Reaction: The ethoxyphenylamine undergoes a condensation reaction with methyl acetoacetate in the presence of a catalyst, such as acetic acid, to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the dihydropyrimidinone core. This step often requires heating and the use of a solvent like ethanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can participate in substitution reactions, where the ethoxy group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-METHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(2-CHLOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(2-FLUOROPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
2-[(2-ETHOXYPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or fluoro groups.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-11-7-5-4-6-10(11)15-13-14-9(2)8-12(17)16-13/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
PPCRGLQOEQWRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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